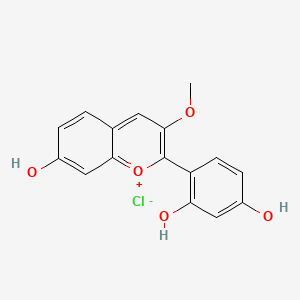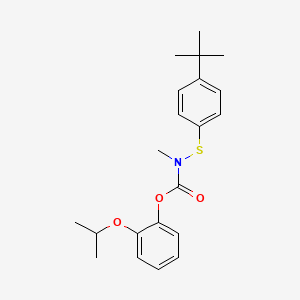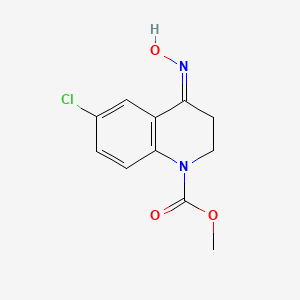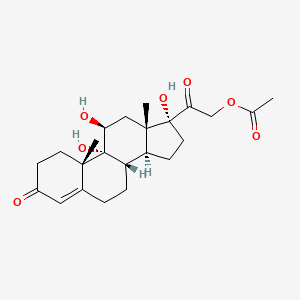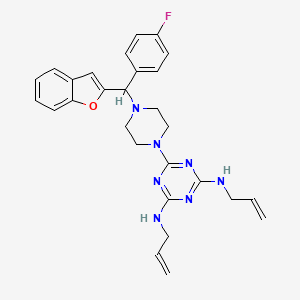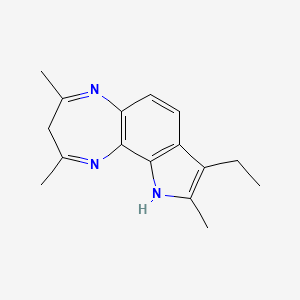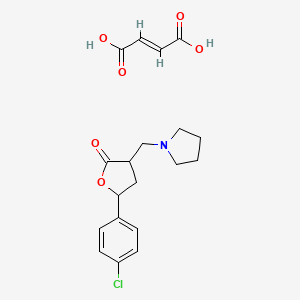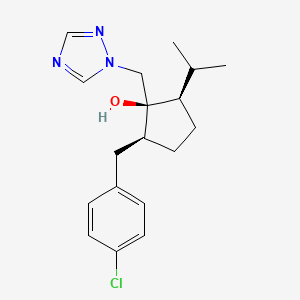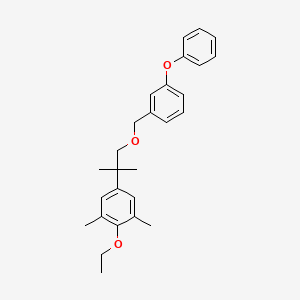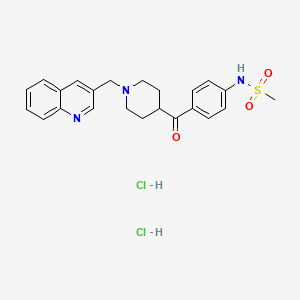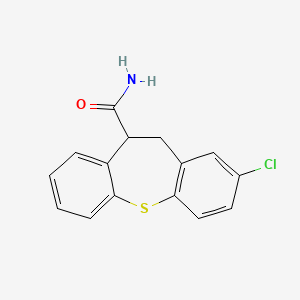
10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide is a chemical compound with the molecular formula C15H12ClNOS It is a derivative of dibenzothiepin, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In an industrial setting, the production of 10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide may involve large-scale chlorination processes followed by amide formation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- **2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)amino]ethanol
- **2-Chlorodibenzo(b,f)thiepin-10(11H)-one
Uniqueness
10,11-Dihydro-2-chlorodibenzo(b,f)thiepin-10-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This structural feature imparts distinct chemical and biological properties, differentiating it from other dibenzothiepin derivatives.
Propiedades
Número CAS |
87033-43-0 |
|---|---|
Fórmula molecular |
C15H12ClNOS |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
3-chloro-5,6-dihydrobenzo[b][1]benzothiepine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNOS/c16-10-5-6-13-9(7-10)8-12(15(17)18)11-3-1-2-4-14(11)19-13/h1-7,12H,8H2,(H2,17,18) |
Clave InChI |
NAZDGXBQTUEZEA-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


